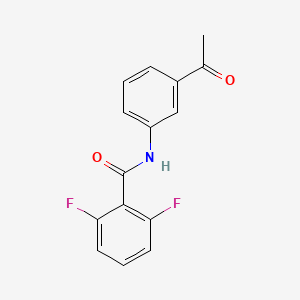

N-(3-acetylphenyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVXKVVKOIZERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,6-difluorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of N-(3-carboxyphenyl)-2,6-difluorobenzamide.

Reduction: Formation of N-(3-(hydroxyethyl)phenyl)-2,6-difluorobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-difluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 2: Pharmacological Profiles of Fluorinated Benzamides

| Compound | Target | IC₅₀/EC₅₀ | Structural Features |

|---|---|---|---|

| 43 | HUVEC proliferation | 1.5 µM | Benzocycloheptathiazole + 2,6-F₂-benzamide |

| 5 | c-Abl kinase | 0.8 µM | 3,4-Dichlorophenylthiazole + 2,6-F₂-benzamide |

The 3-acetylphenyl variant may modulate solubility and target selectivity compared to these derivatives, warranting further investigation .

Physicochemical and Crystallographic Properties

- N-(4-cyanophenyl)-2,6-difluorobenzamide: Exhibits π-stacking interactions absent in the prop-2-ynyl analog (2,6-difluoro-N-(prop-2-ynyl)benzamide), which instead forms C–H⋯F and N–H⋯O hydrogen bonds. These differences influence melting points and crystallinity .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide : The trans conformation of the amide group is conserved across analogs, stabilizing crystal packing via hydrogen bonding .

Key Trend : Bulky substituents (e.g., acetylphenyl) may disrupt crystallinity but enhance lipophilicity, impacting drug bioavailability .

Biological Activity

N-(3-acetylphenyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis and Structure

This compound belongs to a class of compounds known as benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. The specific structural features of this compound include:

- Acetyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.

- Difluorobenzene Moiety : The presence of fluorine atoms can increase biological activity through enhanced interaction with target proteins.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. A study evaluating several 2,6-difluorobenzamide derivatives found that they exhibited potent inhibitory activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Notably:

- Minimum Inhibitory Concentrations (MICs) : The compounds demonstrated MIC values below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus, indicating strong antibacterial efficacy .

- Mechanism of Action : The compounds were identified as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. This mechanism suggests that these compounds could serve as potential leads for developing new antibacterial agents targeting FtsZ .

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of 3-substituted 2,6-difluorobenzamide derivatives:

- Tested Strains : The study included Staphylococcus aureus (both susceptible and resistant strains) and Bacillus subtilis.

- Results : Compounds demonstrated significant antibacterial activity with MIC values ranging from 0.25 to 1 μg/mL against Bacillus subtilis. This highlights the potential for developing effective antibacterial agents from this class of compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives:

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 1 | This compound | <1 | Strong antibacterial |

| 2 | 3-chloroalkoxy derivative | 0.25 | Very strong antibacterial |

| 3 | 3-bromoalkoxy derivative | <10 | Moderate antibacterial |

This table summarizes the potency of different derivatives based on structural modifications .

Q & A

Basic: What are the recommended synthetic routes for N-(3-acetylphenyl)-2,6-difluorobenzamide, and how can purity be optimized?

Answer:

A common approach involves coupling 2,6-difluorobenzoyl chloride with 3-acetylaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis purification is critical:

- Step 1: After reaction completion, extract the product via water/ether partitioning to remove unreacted starting materials .

- Step 2: Use flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the compound.

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Monitor for byproducts like unreacted aniline or acylated impurities.

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Answer:

Discrepancies often arise from twinning , disorder , or hydrogen-bonding variability . Mitigation strategies include:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to improve signal-to-noise ratios .

- Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .

- Validation: Cross-check with Hirshfeld surface analysis to assess intermolecular interactions and validate hydrogen-bond geometries (e.g., N–H⋯O distances: 1.8–2.2 Å) .

Basic: What biological activities are reported for structurally related 2,6-difluorobenzamide compounds?

Answer:

While direct data on this compound is limited, analogs show:

- Insecticidal Activity: Diflubenzuron (a 2,6-difluorobenzamide derivative) inhibits chitin synthesis in arthropods via UDP-N-acetylglucosamine binding .

- Toxicity Profile: In rats, repeated exposure to structurally similar compounds caused hepatic and splenic damage, necessitating strict PPE protocols in handling .

Advanced: What advanced techniques characterize hydrogen-bonding networks in this compound’s crystal lattice?

Answer:

- X-ray Diffraction: Resolve molecular packing using single-crystal XRD. For example, orthorhombic systems (space group Pbca) often exhibit layered structures via N–H⋯O and C–H⋯F interactions .

- Computational Modeling: Pair experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict interaction energies .

- Thermal Analysis: Differential scanning calorimetry (DSC) can detect phase transitions linked to hydrogen-bond reorganization.

Basic: How should researchers design toxicity studies for this compound?

Answer:

- Acute Toxicity: Follow OECD Guideline 423: Administer a single oral dose (e.g., 300 mg/kg) to rats, monitoring for 14 days for mortality or neurological effects .

- Subchronic Exposure: Conduct 28-day repeated-dose studies (OECD 407), focusing on hematological parameters (e.g., WBC count) and histopathology of liver/spleen .

- In Vitro Alternatives: Use HepG2 cell assays to preliminarily assess hepatotoxicity via ATP depletion and LDH leakage.

Advanced: How do electronic effects of the 3-acetyl group influence reactivity in derivatization reactions?

Answer:

- Electron-Withdrawing Nature: The acetyl group deactivates the phenyl ring, directing electrophilic substitutions to the meta position.

- Nucleophilic Acyl Substitution: Reactivity at the benzamide carbonyl is reduced compared to non-acetylated analogs, requiring stronger nucleophiles (e.g., Grignard reagents) or catalysts (e.g., DMAP) .

- Spectroscopic Signatures: IR spectroscopy shows a C=O stretch at ~1680 cm⁻¹ for the acetyl group, distinct from the benzamide carbonyl (~1650 cm⁻¹).

Basic: What analytical techniques are critical for confirming molecular structure?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <2 ppm error.

Advanced: What strategies address low yields in coupling reactions involving 2,6-difluorobenzoyl chloride?

Answer:

- Activation: Pre-activate the acyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Byproduct Mitigation: Add molecular sieves to sequester HCl, preventing side reactions like hydrolysis .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Disposal: Collect all waste in sealed containers labeled for halogenated organics. Incinerate via licensed facilities to avoid environmental release .

Advanced: How can computational modeling predict this compound’s environmental persistence?

Answer:

- QSPR Models: Use quantitative structure-property relationships to estimate biodegradation half-life (e.g., BIOWIN models).

- Molecular Dynamics: Simulate hydrolysis pathways in aquatic environments, focusing on C–F bond cleavage kinetics.

- Ecotoxicity Prediction: Leverage EPA EPI Suite to estimate LC50 values for aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.